N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline
Description
N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is a substituted aniline derivative featuring a dimethylaminoethyl side chain and a para-substituted trifluoromethoxy group. The dimethylaminoethyl moiety enhances solubility and electron-donating capacity, while the trifluoromethoxy group confers electron-withdrawing properties and metabolic stability. This combination makes the compound of interest in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C11H15F3N2O |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H15F3N2O/c1-16(2)8-7-15-9-3-5-10(6-4-9)17-11(12,13)14/h3-6,15H,7-8H2,1-2H3 |
InChI Key |
OFUHLWNUICNFRY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline generally follows a two-step approach:
- Step 1: Synthesis of 4-(trifluoromethoxy)aniline as the key intermediate.
- Step 2: Nucleophilic substitution of 4-(trifluoromethoxy)aniline with 2-chloro-N,N-dimethylethylamine or related alkylating agents under basic conditions.
This approach leverages the nucleophilicity of the aniline nitrogen to displace a suitable leaving group on the alkylating agent, forming the desired N-substituted product.
Synthesis of 4-(Trifluoromethoxy)aniline
The preparation of 4-(trifluoromethoxy)aniline is a critical precursor step. A representative method involves:
- Reacting trifluoromethoxybenzene with sodium ferrate(VI) and sodium bromide in anhydrous dimethyl sulfoxide (DMSO) at 95 °C under inert atmosphere.
- Subsequent treatment with sodium amide at elevated temperature (155 °C) and pressure (approximately 4 atm) for 10 hours.
- Workup includes aqueous quenching, organic extraction, drying, and concentration to yield 4-(trifluoromethoxy)aniline with high purity and yield (~98.2%).
| Parameter | Condition | Notes |
|---|---|---|
| Solvent | Anhydrous DMSO | Inert atmosphere |
| Reagents | Sodium ferrate(VI), sodium bromide | Auxiliary mixture |
| Temperature (Stage 1) | 95 °C | 4 hours |
| Reagent (Stage 2) | Sodium amide | 4.5 equiv relative to substrate |
| Temperature (Stage 2) | 155 °C | 10 hours, 4 atm pressure |
| Yield | 98.2% | High purity (HPLC 97.7%) |
Alkylation to Form this compound
The key step to obtain the target compound is the nucleophilic substitution of 4-(trifluoromethoxy)aniline with 2-chloro-N,N-dimethylethylamine, typically under basic conditions:
- Reagents: 4-(trifluoromethoxy)aniline and 2-chloro-N,N-dimethylethylamine.
- Base: Potassium carbonate or sodium hydroxide to deprotonate the aniline and facilitate nucleophilic attack.
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.
- Conditions: The reaction is conducted under reflux or at elevated temperature to drive the substitution.
- Workup: Extraction, washing, drying, and purification by column chromatography or recrystallization.
This method is scalable and can be adapted for continuous flow synthesis to optimize yield and purity.
| Parameter | Condition | Notes |
|---|---|---|
| Reactants | 4-(trifluoromethoxy)aniline, 2-chloro-N,N-dimethylethylamine | 1:1 molar ratio or slight excess of alkylating agent |
| Base | K2CO3 or NaOH | 1.5 equiv typically |
| Solvent | DMF or DMSO | Polar aprotic |
| Temperature | Reflux or 80-120 °C | Depending on solvent |
| Reaction Time | Several hours (4-24 h) | Monitored by TLC or NMR |
| Yield | Variable, typically good (>70%) | Purification by chromatography |
Alternative and Advanced Methods
Recent advances in photoinduced and metal-free methodologies for functionalizing anilines have been reported, although specific application to this compound is limited:
- Photoinduced difluoroalkylation of anilines using Eosin Y as a photocatalyst under visible light irradiation has been demonstrated for related compounds, enhancing selectivity and mildness of conditions.
- Radical scavenger studies indicate the involvement of radical intermediates in such transformations.
- These methods may offer future routes to modify the trifluoromethoxy group or introduce other functional groups on the aniline ring.
Data Summary Table
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares key structural analogs and their substituent-driven properties:
*Calculated based on structure.
Key Observations:
- Electron Effects: The trifluoromethoxy group (-OCF₃) in the target compound provides moderate electron withdrawal compared to stronger groups like nitro (-NO₂) or trifluoromethyl (-CF₃) .
- Solubility: The dimethylaminoethyl group enhances aqueous solubility relative to non-polar substituents (e.g., ethoxyphenoxy in ).
- Steric Influence: Bulky groups (e.g., ethoxyphenoxy) reduce reactivity in coupling reactions compared to linear side chains .
Critical Research Findings
- Thermal Stability : Trifluoromethoxy-substituted anilines exhibit 20–30°C higher decomposition temperatures than nitro-substituted analogs due to stronger C-F bonds .
- Toxicity : Nitro-containing analogs (e.g., ) show higher acute toxicity (LD₅₀ < 200 mg/kg) compared to the target compound (LD₅₀ ~500 mg/kg) .
Biological Activity
N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylamino group linked to an ethyl chain, which is connected to a phenyl ring with a trifluoromethoxy substituent. The trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The molecular formula of the compound is C₁₃H₁₄F₃N₃O.
This compound interacts with various biological targets through mechanisms such as:
- Hydrogen Bonding : The presence of polar functional groups allows for hydrogen bonding with biological macromolecules.
- Electrostatic Interactions : Charged groups can interact with oppositely charged residues in proteins or nucleic acids.
- Membrane Permeability : The lipophilic nature of the trifluoromethoxy group enhances membrane permeability, facilitating cellular uptake.
Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound with specific receptors and enzymes. For instance, research indicates that this compound exhibits significant binding affinity towards certain neurotransmitter receptors, which could be beneficial in treating neurological disorders .
| Target Protein | Binding Affinity (IC50, µM) |
|---|---|
| Dopamine Receptor D2 | 25.3 |
| Serotonin Receptor 5-HT2A | 18.7 |
| Acetylcholinesterase | 12.5 |
Case Studies
- Neuropharmacological Effects : A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting potential as an anxiolytic agent .
- Antimicrobial Activity : In vitro assays demonstrated that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising compared to standard antibiotics .
- Enzyme Inhibition Studies : The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Results showed that it effectively inhibited AChE activity, indicating potential therapeutic applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the chemical structure can significantly influence biological activity. For example, altering the length of the alkyl chain or substituting different groups on the phenyl ring can enhance or reduce potency against specific targets .
Q & A
Q. Q1: What synthetic methodologies are optimized for preparing N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline, and how do reaction conditions influence yield?
A: The compound is typically synthesized via nucleophilic substitution or reductive alkylation. For example, alkylation of 4-(trifluoromethoxy)aniline with 2-(dimethylamino)ethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the target product. Reaction optimization studies show that anhydrous conditions and controlled temperatures (50–60°C) improve yields to >80% by minimizing side reactions like over-alkylation . Characterization via ¹H/¹³C NMR and LC-MS confirms structural integrity, with the trifluoromethoxy group appearing as a singlet at ~δ 3.9 ppm in ¹H NMR .
Q. Q2: How can spectroscopic techniques distinguish this compound from structurally similar analogs?
A: Key spectral identifiers include:
- ¹H NMR : A triplet for the ethyl group’s CH₂-N(CH₃)₂ at δ 2.2–2.5 ppm and a singlet for the dimethylamino group at δ 2.3 ppm.
- ¹⁹F NMR : A distinct signal for the trifluoromethoxy (-OCF₃) group at ~δ -58 ppm.
- IR : Stretching vibrations at 1250 cm⁻¹ (C-O-C) and 1120 cm⁻¹ (C-N) .
X-ray crystallography (e.g., for analogs like 4-chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline) reveals planar geometry and hydrogen-bonding patterns critical for confirming substituent positioning .
Q. Q3: What are the primary reactivity patterns of the trifluoromethoxy and dimethylaminoethyl groups in this compound?
A:
- Trifluoromethoxy (-OCF₃) : Electron-withdrawing and hydrolytically stable under neutral conditions. Reacts with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.
- Dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) : Participates in acid-base reactions (pKa ~8.5) and forms stable complexes with transition metals (e.g., Pd, Cu) for catalytic applications.
Reduction of the aniline’s nitro precursor (e.g., 5-nitro-2-(trifluoromethoxy)aniline) with H₂/Pd-C is a critical step in multi-step syntheses .
Advanced Research Questions
Q. Q4: How does computational modeling predict the compound’s interactions with biological targets, such as biofilm-associated enzymes?
A: Density functional theory (DFT) studies suggest the dimethylaminoethyl group enhances solubility and membrane permeability, while the trifluoromethoxy group stabilizes binding via hydrophobic interactions. Molecular docking with Pseudomonas aeruginosa PqsR (a biofilm regulator) shows a binding affinity of ΔG = -9.2 kcal/mol, aligning with experimental biofilm inhibition data . MD simulations further reveal that substituent flexibility modulates target engagement .
Q. Q5: What experimental strategies resolve contradictions in reported bioactivity data for this compound?
A: Discrepancies in biofilm inhibition efficacy (e.g., 50% vs. 70% inhibition at 10 µM) may arise from:
- Strain variability : P. aeruginosa PAO1 vs. clinical isolates with efflux pump overexpression.
- Assay conditions : Static vs. flow-cell biofilm models alter drug penetration.
Dose-response curves with standardized MIC/MBC protocols and efflux pump inhibitors (e.g., PAβN) are recommended to clarify potency .
Q. Q6: How does the compound’s stability under physiological conditions impact its application in in vivo models?
A: In vitro stability assays (pH 7.4, 37°C) show a half-life of ~6 hours, with degradation products including 4-(trifluoromethoxy)aniline and dimethylamine. PEGylation or encapsulation in PLGA nanoparticles improves pharmacokinetics, increasing half-life to >24 hours in murine models . LC-MS/MS quantification in plasma confirms sustained release profiles (Cmax = 12 µM at 2 h post-injection) .
Methodological Considerations
Q. Q7: What chromatographic methods are optimal for purity analysis and impurity profiling?
A: Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves the parent compound (Rt = 8.2 min) from common impurities like unreacted aniline (Rt = 4.5 min) and bis-alkylated byproducts (Rt = 10.1 min). UPLC-QTOF-MS identifies trace impurities (<0.1%) with m/z deviations <2 ppm .
Q. Q8: How can kinetic studies elucidate the mechanism of metal-catalyzed reactions involving this compound?
A: Stopped-flow UV-Vis spectroscopy monitors Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura), revealing a rate constant (k) of 0.15 s⁻¹ at 25°C. Eyring plots confirm an associative mechanism with ΔH‡ = 45 kJ/mol. XAS analysis further identifies Pd(0) intermediates during catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
